2-Methoxy-3,5-dimethylbenzene-1-sulfonamide
CAS No.: 1341641-01-7
Cat. No.: VC3408364
Molecular Formula: C9H13NO3S
Molecular Weight: 215.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1341641-01-7 |
|---|---|
| Molecular Formula | C9H13NO3S |
| Molecular Weight | 215.27 g/mol |
| IUPAC Name | 2-methoxy-3,5-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C9H13NO3S/c1-6-4-7(2)9(13-3)8(5-6)14(10,11)12/h4-5H,1-3H3,(H2,10,11,12) |
| Standard InChI Key | AQMJTBIZZKDTJR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)S(=O)(=O)N)OC)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)S(=O)(=O)N)OC)C |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Composition
2-Methoxy-3,5-dimethylbenzene-1-sulfonamide features a benzene core with four key substituents arranged in a specific orientation. The molecular formula is C9H13NO3S with a calculated molecular weight of 215.27 g/mol. The structure contains a sulfonamide group (-SO2NH2) directly attached to the benzene ring, which is further substituted with a methoxy group (-OCH3) at the ortho position and two methyl groups at meta positions.
The presence of these functional groups creates an asymmetric molecule with interesting electronic properties. The methoxy group serves as an electron-donating substituent through resonance effects, while the sulfonamide moiety exhibits electron-withdrawing characteristics through inductive effects. This electronic distribution influences the compound's reactivity patterns and potential biological interactions.
Predicted Physical Properties
Based on structural analysis and comparison with related sulfonamide compounds, the following physical properties can be predicted:
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural features of 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide would produce distinctive NMR signals that can be predicted based on data from structurally related compounds:
Predicted ¹H NMR Spectral Features
The proton NMR spectrum would likely display the following characteristic signals:
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H | 6.70-7.30 | singlet | 1H |
| -OCH₃ | 3.75-3.90 | singlet | 3H |
| -CH₃ (position 3) | 2.30-2.45 | singlet | 3H |
| -CH₃ (position 5) | 2.25-2.40 | singlet | 3H |
| -SO₂NH₂ | 6.80-7.50 | broad singlet | 2H |
This prediction is based on the spectral data of sulfonamide compounds reported in the literature, particularly those with methoxy and methyl substituents on aromatic rings .
Predicted ¹³C NMR Spectral Features
Carbon-13 NMR would show distinct signals for each non-equivalent carbon atom:
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| -OCH₃ | 55-60 |
| -CH₃ (positions 3 and 5) | 15-25 |
| Aromatic carbons | 110-155 |
| C-OCH₃ | 155-160 |
| C-SO₂NH₂ | 135-145 |
These predictions align with the carbon shifts observed in related methoxybenzene and sulfonamide derivatives documented in spectroscopic databases .
Infrared Spectroscopy (IR)
The IR spectrum would exhibit characteristic absorption bands for the functional groups present:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| -SO₂NH₂ (asymmetric) | 1320-1350 | S=O stretching |
| -SO₂NH₂ (symmetric) | 1140-1170 | S=O stretching |
| -SO₂NH₂ | 3250-3350 | N-H stretching |
| -OCH₃ | 1020-1050 | C-O-C stretching |
| Aromatic ring | 1450-1600 | C=C stretching |
| -CH₃ | 2850-2950 | C-H stretching |
Synthesis Methods
General Synthetic Approach
The synthesis of 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide would likely follow established protocols for the preparation of aromatic sulfonamides. Based on methodologies described for related compounds, a multi-step synthesis route can be proposed:
| Step | Reaction Type | Reagents | Conditions | Expected Yield |
|---|---|---|---|---|
| 1 | Starting material preparation | 3,5-Dimethylsalicylic acid | Commercial source or synthesis | - |
| 2 | Methylation | Dimethyl sulfate, NaOH | Acetone, reflux, 45 min | 60-70% |
| 3 | Functional group conversion | Chlorosulfonic acid | 0-5°C, then room temp. | 55-65% |
| 4 | Amination | Ammonium hydroxide or ammonia | 0-5°C | 70-80% |
| 5 | Purification | Recrystallization | Suitable solvent system | 85-95% |
This synthetic pathway is adapted from the methodology described for the preparation of p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide, with modifications to accommodate the different substitution pattern .
Detailed Synthetic Protocol
Research on sulfonamide methoxypyridine derivatives has demonstrated their potential as PI3K/mTOR dual inhibitors with anticancer properties . While 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide features a benzene rather than pyridine core, the presence of both sulfonamide and methoxy groups suggests that similar activities might be explored.
Analytical Methodologies
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be the preferred method for the analysis of 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide, with the following parameters likely to yield optimal results:
| Parameter | Recommended Conditions | Rationale |
|---|---|---|
| Column | C18 reverse phase, 150 × 4.6 mm, 5 μm | Suitable for moderately polar compounds |
| Mobile Phase | Acetonitrile/water gradient (30-70% ACN) | Balanced elution of the compound |
| Detection | UV at 254 nm | Strong absorption due to aromatic and sulfonamide chromophores |
| Flow Rate | 1.0 mL/min | Standard flow for analytical separation |
| Sample Preparation | Dissolution in methanol or acetonitrile | Based on predicted solubility profile |
Mass Spectrometry
Mass spectrometric analysis would provide definitive identification through accurate mass determination and fragmentation patterns:
| MS Parameter | Expected Result | Analytical Significance |
|---|---|---|
| Molecular Ion [M+H]⁺ | m/z 216.0694 | Confirms molecular formula C₉H₁₃NO₃S |
| Major Fragment | m/z 152 (loss of SO₂NH₂) | Characteristic fragmentation pattern |
| Ionization Method | Electrospray ionization (ESI) | Suitable for sulfonamide compounds |
| Analyzer | Quadrupole Time-of-Flight (Q-TOF) | Provides high resolution and accuracy |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume